3-Methyl-4-piperidino-2-butanone

Descripción

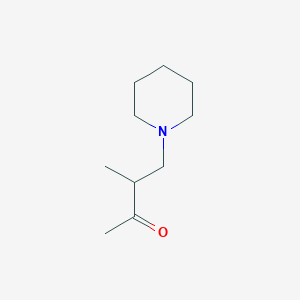

3-Methyl-4-piperidino-2-butanone is a ketone derivative with a molecular formula of C₁₀H₁₉NO and a molecular weight of 169.27 g/mol. Its structure features a butanone backbone (2-butanone) substituted with a methyl group at position 3 and a piperidino group (a piperidine ring attached via a nitrogen atom) at position 2. This compound is of interest due to its structural hybridity, combining alicyclic amine (piperidine) and ketone functionalities.

Propiedades

IUPAC Name |

3-methyl-4-piperidin-1-ylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-9(10(2)12)8-11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJZLEBKCZEQCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30874135 | |

| Record name | 2-BUTANONE, 3-METHYL-4-(1-PIPERIDINYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42327-99-1 | |

| Record name | 2-BUTANONE, 3-METHYL-4-(1-PIPERIDINYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-piperidino-2-butanone typically involves the reaction of 3-methyl-2-butanone with piperidine under specific conditions. One common method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using cost-effective and efficient processes. These methods may include the use of acid catalysis, reduction, and purification steps to achieve high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-4-piperidino-2-butanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

3-Methyl-4-piperidino-2-butanone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications in treating various diseases.

Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mecanismo De Acción

The mechanism of action of 3-Methyl-4-piperidino-2-butanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Key Substituents | Functional Groups |

|---|---|---|---|

| This compound | C₁₀H₁₉NO | Piperidino (cyclic amine), Methyl | Ketone, tertiary amine |

| 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | C₁₀H₁₅N₃O₂ | Pyridyl, Nitrosamino | Ketone, nitrosamine |

| 4-Phenyl-2-butanone | C₁₀H₁₂O | Phenyl | Ketone, aromatic ring |

| 4-Piperidinone (2,6-dimethyl-) | C₇H₁₃NO | Piperidinone ring | Cyclic ketone, dimethyl groups |

Key Observations :

- Piperidino vs. Pyridyl/Nitrosamino Groups: The piperidino group in this compound introduces basicity due to its tertiary amine, contrasting with NNK’s pyridyl (aromatic) and nitrosamino (carcinogenic) groups .

- Aromatic vs. Alicyclic Substituents: 4-Phenyl-2-butanone’s phenyl group confers lipophilicity, whereas the piperidino group enhances solubility in polar solvents due to amine protonation .

Toxicity and Metabolic Pathways

Table 2: Toxicity and Metabolic Profiles

Key Findings :

- Nitrosation Risk: The tertiary amine in this compound could undergo nitrosation under certain conditions (e.g., acidic environments), forming nitrosamines—a class of potent carcinogens as seen in NNK .

- Metabolic Stability: Unlike NNK, which is metabolically activated via α-hydroxylation to generate electrophilic intermediates, this compound’s metabolic fate may involve oxidation of the piperidino ring or ketone reduction .

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-4-piperidino-2-butanone, and how can reaction parameters be optimized?

Synthetic pathways for piperidine-containing ketones often involve nucleophilic substitution or condensation reactions. For example, analogous compounds like (4-fluorophenyl)methanone derivatives are synthesized via multi-step protocols, including thiadiazole ring formation and piperidine functionalization . Optimization involves adjusting solvent polarity (e.g., methanol or DCM), temperature (25–80°C), and catalyst selection (e.g., palladium for cross-coupling). Reaction progress should be monitored using TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- HPLC : Use a mobile phase of methanol and buffer (65:35) with sodium 1-octanesulfonate (pH 4.6) to assess purity .

- NMR/IR Spectroscopy : Confirm functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) and piperidine ring protons (δ 1.5–3.0 ppm in ¹H NMR) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) of structurally similar ketones like 4-Phenyl-2-butanone:

Q. How can researchers purify this compound after synthesis?

Common methods include:

Q. What computational tools aid in the structural elucidation of this compound?

- PubChem : Access InChI keys and canonical SMILES for structural validation .

- Density Functional Theory (DFT) : Predict spectroscopic properties (e.g., NMR chemical shifts) .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved during structural analysis?

Q. What strategies optimize bioactivity assays for this compound in pharmacological studies?

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in cell-based assays (e.g., antiproliferative activity in cancer lines) .

- Control Selection : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (DMSO <0.1%) .

Q. How do structural modifications to the piperidine or ketone groups affect the compound’s bioactivity?

Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C for 24–72 hours .

- HPLC Monitoring : Track degradation products using a C18 column and UV detection at 254 nm .

Q. How can researchers ensure data reliability when studying this compound in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.